molecular formula C14H11ClFN5 B6443426 N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640934-68-3

N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B6443426
CAS No.: 2640934-68-3
M. Wt: 303.72 g/mol
InChI Key: JPCYHGAPYPQJCD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a trisubstituted purine derivative featuring a cyclopropyl group at the N9 position, a 4-chloro-3-fluorophenylamine substituent at C6, and a hydrogen atom at C2. The halogenated aryl group at C6 introduces electron-withdrawing effects, which may influence binding affinity in biological targets.

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCYHGAPYPQJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-3-fluoroaniline and cyclopropylamine.

    Formation of Purine Ring: The purine ring system is constructed through a series of cyclization reactions involving the key intermediates.

    Substitution Reactions: The 4-chloro-3-fluorophenyl group is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the cyclopropyl group to the purine ring system under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.

    Receptor Modulation: Modulating the activity of specific receptors, leading to altered cellular signaling pathways.

    Pathway Inhibition: Blocking key signaling pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Substituent Analysis at Key Positions

The table below compares substituents at N9, C6, and C2 positions across purine analogs:

Compound Name N9 Substituent C6 Substituent C2 Substituent Molecular Weight (g/mol) Yield (Synthesis) Source
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine Cyclopropyl 4-chloro-3-fluorophenylamine H ~309.7 (calculated) Not reported
(2-Chloro-9-methyl-9H-purin-6-yl)-(4-chloro-phenyl)-amine Methyl 4-chlorophenylamine Cl 294.7 83%
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Isopropyl Ethylamine Cl 255.7 Not reported
2-(1-(6-(Dimethylamino)-9H-purin-9-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Ethyl Dimethylamino H ~474.5 (calculated) 20%
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl 4-methoxybenzylamine Cl 331.8 Not reported

Key Observations :

  • N9 Position : Cyclopropyl (target compound) provides a balance between steric bulk and metabolic stability. Methyl () and isopropyl () groups are more flexible but may be prone to oxidative metabolism.
  • C2 Position : Chlorine substitution () is common and may improve binding affinity in kinase inhibitors, whereas the target compound’s unsubstituted C2 could reduce steric hindrance.

Biological Activity

N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. Its structure features a purine ring system substituted with a 4-chloro-3-fluorophenyl group and a cyclopropyl group, which may enhance its biological activity and pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit the activity of enzymes involved in various cellular processes.
  • Receptor Modulation: The compound may modulate specific receptors, altering cellular signaling pathways.
  • Pathway Inhibition: It blocks key signaling pathways critical for cell proliferation and survival.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are associated with inflammatory responses .
  • Anticancer Activity: The compound's unique substituents may enhance its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis.

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of purine derivatives, this compound was found to significantly reduce nitric oxide production in LPS-induced macrophages. The IC50 value was reported at 6.4 μM, demonstrating its potency compared to other compounds . Additionally, it reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Study 2: Cancer Cell Proliferation

Another investigation focused on the compound's effects on cancer cell lines. Results indicated that treatment with this compound led to a marked decrease in cell viability and proliferation rates in various cancer models. The mechanism involved the inhibition of CDK2, which plays a crucial role in cell cycle regulation .

Data Table: Biological Activities of this compound

Biological Activity Observation IC50 Value (μM) Reference
Nitric Oxide InhibitionSignificant reduction6.4
Pro-inflammatory CytokinesReduced IL-6, TNFα levelsNot specified
Cancer Cell ProliferationDecreased viabilityNot specified

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